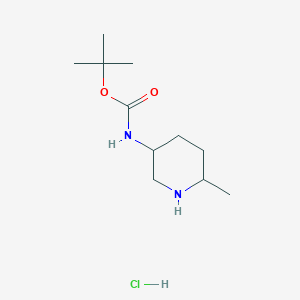
tert-Butyl (6-methylpiperidin-3-yl)carbamate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl (6-methylpiperidin-3-yl)carbamate hydrochloride” is a chemical compound with the CAS Number: 1807542-94-4 . It has a molecular weight of 250.77 and its IUPAC name is tert-butyl (6-methylpiperidin-3-yl)carbamate hydrochloride . The compound is stored at a temperature of 28 C .
Molecular Structure Analysis
The InChI code of the compound is 1S/C11H22N2O2.ClH/c1-8-5-6-9 (7-12-8)13-10 (14)15-11 (2,3)4;/h8-9,12H,5-7H2,1-4H3, (H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 250.77 . Its exact mass and monoisotopic mass are 214.168127949 g/mol . It has a topological polar surface area of 50.4 Ų . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 3 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate demonstrate the capacity of tert-butyl carbamates to participate in forming isostructural families through simultaneous hydrogen and halogen bonds involving carbonyl groups. This illustrates the compound's role in advancing our understanding of molecular interactions in crystalline structures (Baillargeon et al., 2017).
Chemical Reactions and Derivatives
The versatility of tert-butyl carbamates is further demonstrated through their involvement in Diels-Alder reactions and the preparation of complex molecules, such as tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, highlighting the compound's role in synthetic organic chemistry and the synthesis of heterocyclic compounds (Padwa et al., 2003).
Catalysis and Functionalization
The reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder in the presence of electrophiles, catalyzed by 4,4'-di-tert-butylbiphenyl, showcases the compound's utility in catalysis and functionalization processes, leading to a variety of functionalized carbamates. This underscores its importance in synthetic strategies for achieving molecular complexity (Ortiz et al., 1999).
Crystallography and Molecular Design
The synthesis and X-ray diffraction analysis of two carbamate derivatives illustrate the compound's contribution to crystallography and molecular design. The study of crystallographically independent molecules and their interactions through hydrogen bonds facilitates the understanding of molecular assembly and design principles (Das et al., 2016).
Intermediate in Organic Synthesis
The compound serves as an intermediate in organic synthesis, exemplified by its transformation into spirocyclopropanated analogues of insecticides, demonstrating the compound's utility in the development of new agrochemicals and the exploration of novel synthetic routes (Brackmann et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-(6-methylpiperidin-3-yl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-8-5-6-9(7-12-8)13-10(14)15-11(2,3)4;/h8-9,12H,5-7H2,1-4H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMUMPACLMBJGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)NC(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (6-methylpiperidin-3-yl)carbamate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((2-Fluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2892987.png)
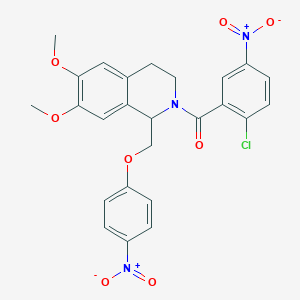
![N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide](/img/structure/B2892990.png)
![3-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2892992.png)
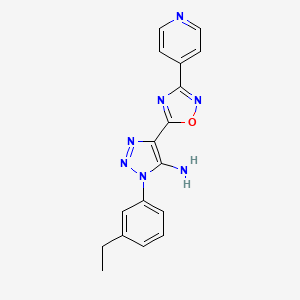
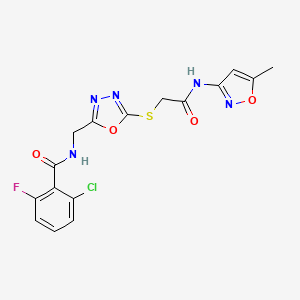
![1-(3-fluorobenzyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2892998.png)
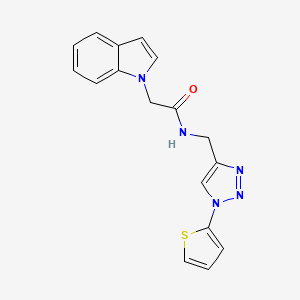

![3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]-N-(oxan-4-yl)azetidine-1-carboxamide](/img/structure/B2893003.png)
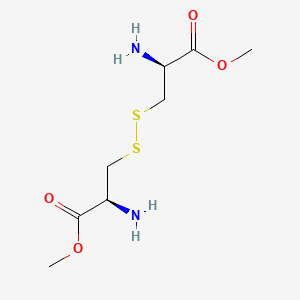
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-methoxy-phenyl)-acetic acid](/img/structure/B2893005.png)
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-chloro-N-(2-methylpropyl)pyridine-3-carboxamide](/img/structure/B2893006.png)